molecular formula C18H15N3O5 B2589243 2-(5-methoxy-1-oxo-1,2-dihydroisoquinolin-2-yl)-N-(4-nitrophenyl)acetamide CAS No. 868223-63-6

2-(5-methoxy-1-oxo-1,2-dihydroisoquinolin-2-yl)-N-(4-nitrophenyl)acetamide

Numéro de catalogue: B2589243
Numéro CAS: 868223-63-6
Poids moléculaire: 353.334
Clé InChI: ARYDMBINPBYPAY-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-(5-Methoxy-1-oxo-1,2-dihydroisoquinolin-2-yl)-N-(4-nitrophenyl)acetamide is a heterocyclic acetamide derivative featuring a 5-methoxy-substituted isoquinolinone core linked via an acetamide bridge to a 4-nitrophenyl group. The methoxy substituent at position 5 likely modulates electronic effects and steric bulk, differentiating it from simpler acetamide analogs.

Propriétés

IUPAC Name

2-(5-methoxy-1-oxoisoquinolin-2-yl)-N-(4-nitrophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O5/c1-26-16-4-2-3-15-14(16)9-10-20(18(15)23)11-17(22)19-12-5-7-13(8-6-12)21(24)25/h2-10H,11H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARYDMBINPBYPAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1C=CN(C2=O)CC(=O)NC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

The compound 2-(5-methoxy-1-oxo-1,2-dihydroisoquinolin-2-yl)-N-(4-nitrophenyl)acetamide is a synthetic organic molecule belonging to the class of isoquinoline derivatives. Its unique structural features contribute to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including antimicrobial and anticancer properties, synthesis methods, and relevant case studies.

Structural Characteristics

The compound's structure includes:

  • An isoquinoline core with a methoxy group.
  • An acetanilide moiety that enhances its biological interactions.
  • A nitrophenyl substituent , which may influence its pharmacological properties.

Antimicrobial Properties

Preliminary studies indicate that 2-(5-methoxy-1-oxo-1,2-dihydroisoquinolin-2-yl)-N-(4-nitrophenyl)acetamide exhibits significant antimicrobial activity. Research has shown that compounds with isoquinoline structures often demonstrate effectiveness against various bacterial strains and fungi. The mechanism of action is believed to involve disruption of microbial cell membranes or inhibition of essential metabolic pathways.

Anticancer Potential

The compound has also been investigated for its anticancer properties. In vitro studies suggest that it may induce apoptosis in cancer cells through mechanisms involving:

  • Inhibition of specific enzymes related to cell proliferation.
  • Modulation of signaling pathways that control cell survival and death.

Recent findings highlight its potential as a lead compound for developing new anticancer agents.

Synthesis Methods

The synthesis of 2-(5-methoxy-1-oxo-1,2-dihydroisoquinolin-2-yl)-N-(4-nitrophenyl)acetamide typically involves multi-step organic synthesis techniques. A common synthetic route includes:

  • Formation of the isoquinoline derivative from appropriate precursors.
  • Coupling with nitrophenyl acetic acid under controlled conditions to yield the final product.

The reaction conditions often require specific solvents and catalysts to optimize yield and purity.

Comparative Analysis

Compound NameStructural FeaturesUnique Properties
3,4-Dihydroisoquinolin-1(2H)-oneIsoquinoline coreNeuroprotective effects
5,7-Dihydroxy-4-oxo-chromenChromene structureAntioxidant properties
2-Methoxyphenyl derivativesAromatic ringDiverse biological activities

What distinguishes 2-(5-methoxy-1-oxo-1,2-dihydroisoquinolin-2-yl)-N-(4-nitrophenyl)acetamide from these compounds is its specific combination of functional groups that enhance both stability and biological activity.

Case Studies and Research Findings

Several studies have focused on the biological activity of isoquinoline derivatives similar to this compound:

  • Antimicrobial Study : A study demonstrated that isoquinoline derivatives exhibit potent activity against drug-resistant bacterial strains, suggesting a potential therapeutic application for infections caused by resistant pathogens.
  • Cancer Cell Line Research : Research involving various cancer cell lines showed that compounds similar to 2-(5-methoxy-1-oxo-1,2-dihydroisoquinolin-2-yl)-N-(4-nitrophenyl)acetamide can significantly reduce cell viability through apoptosis induction.
  • Mechanistic Insights : Investigations into the mechanism of action revealed that these compounds can inhibit key enzymes involved in cancer metabolism, providing a dual role in both antimicrobial and anticancer therapies.

Comparaison Avec Des Composés Similaires

Structural Features :

  • 12c: N-(4-nitrophenyl)-2-(4-((quinoxalin-2-yloxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide (C₂₀H₁₅N₇O₄) .
  • 12g: N-(4-nitrophenyl)-2-(4-(((6-nitroquinoxalin-2-yl)oxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide (C₂₀H₁₄N₈O₆) .

Key Differences :

  • The triazole ring in 12c/12g replaces the isoquinolinone core of the target compound, introducing a click-chemistry-derived 1,2,3-triazole.
  • The 6-nitro group in 12g adds a second electron-withdrawing substituent, increasing polarity compared to the target compound’s methoxy group.

Physicochemical Properties :

Fluorophenyl and Simple Aryl Analogs (Compound 2c and Y205-4585)

Structural Features :

  • 2c : 2-(4-Fluorophenyl)-N-(4-nitrophenyl)acetamide (C₁₄H₁₁FN₂O₃) .
  • Y205-4585 : 2-(4-Nitrophenyl)-N-(1,2-oxazol-3-yl)acetamide (C₁₁H₉N₃O₄) .

Key Differences :

  • Y205-4585 replaces the isoquinolinone with an oxazole ring, introducing a heteroaromatic system with distinct electronic properties.

Physical Properties :

  • 2c : Melting point = 123°C; logP ≈ 2.1 (estimated) .
  • Y205-4585 : logP = 1.72, polar surface area = 79.2 Ų . The target compound’s methoxy group may increase lipophilicity (logP ~2.5 estimated).

Spectral Data :

  • 2c: ¹H-NMR shows a singlet for -CH₂CO- at δ 3.76 and aromatic protons at δ 6.62–8.17 . The target compound’s isoquinolinone protons would likely resonate downfield (δ 7.5–8.5).

Phenolic Ether Derivatives (Compounds B1 and B2)

Structural Features :

  • B1: 2-(3-Hydroxy-5-methylphenoxy)-N-(4-nitrophenyl)acetamide (C₁₆H₁₅N₂O₅) .

Key Differences :

  • B1 replaces the isoquinolinone with a phenolic ether, introducing a hydroxyl group capable of hydrogen bonding.

Crystal and Electronic Properties :

  • B1 exhibits absolute planarity (torsion angles: 172.2–179.1°), while the target compound’s isoquinolinone may enforce rigidity. DFT calculations for B1 show a HOMO-LUMO gap corresponding to UV absorption at 314 nm, suggesting lower conjugation than the target compound .

Benzotriazole Analogs (Compound 68)

Structural Features :

  • 68 : 2-(1H-Benzotriazol-1-yl)-N-(4-nitrophenyl)acetamide (C₁₄H₁₁N₅O₃) .

Key Differences :

  • The benzotriazole group introduces a fused triazole-benzene system, enhancing aromatic stacking but reducing flexibility compared to the isoquinolinone.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(5-methoxy-1-oxo-1,2-dihydroisoquinolin-2-yl)-N-(4-nitrophenyl)acetamide, and how can reaction conditions be optimized?

  • Methodological Answer : A common approach involves coupling substituted isoquinoline derivatives with activated acetamide intermediates. For example, describes a protocol where potassium carbonate in DMF is used as a base and solvent to facilitate nucleophilic substitution (SN2) reactions. Key steps include:

  • Stirring reactants at room temperature until completion (monitored via TLC).
  • Isolation via precipitation in water, followed by recrystallization.
  • Optimization considerations: Solvent polarity (DMF enhances nucleophilicity), stoichiometry (excess chloroacetylated intermediates improve yield), and temperature control to minimize side reactions .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

  • Methodological Answer : Essential techniques include:

  • IR spectroscopy : To confirm functional groups (e.g., C=O stretch at ~1667 cm⁻¹ for acetamide, N-H stretch at ~3468 cm⁻¹) .
  • ¹H/¹³C NMR : Assign peaks to structural motifs (e.g., methoxy protons at δ 3.8 ppm, aromatic protons in the 6.9–8.1 ppm range) .
  • Mass spectrometry : Confirm molecular ion peaks (e.g., [M+1]⁺ at m/z 430.2) .
  • TLC : Monitor reaction progress using appropriate mobile phases (e.g., CH₂Cl₂/MeOH gradients) .

Q. What preliminary biological assays are suitable for evaluating its pharmacological potential?

  • Methodological Answer : While direct data on this compound is limited, structurally related acetamides (e.g., hypoglycemic agents in ) suggest:

  • In vitro enzyme inhibition assays : Target enzymes like α-glucosidase or kinases.
  • Cell viability assays (e.g., MTT): Assess cytotoxicity in relevant cell lines.
  • In vivo models : Rodent studies for pharmacokinetics (e.g., oral bioavailability, tissue distribution) .

Advanced Research Questions

Q. How can discrepancies in elemental analysis (e.g., nitrogen content) be resolved during synthesis?

  • Methodological Answer : Contradictions between calculated and observed elemental data (e.g., 9.79% vs. 6.57% nitrogen in ) may arise from:

  • Incomplete purification : Use column chromatography or repeated recrystallization.
  • Hydrate/solvate formation : Perform thermogravimetric analysis (TGA) to detect water/solvent retention.
  • Alternative characterization : Validate purity via high-resolution mass spectrometry (HRMS) or HPLC .

Q. What computational strategies can predict intermolecular interactions and crystallographic behavior?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Model hydrogen bonding (e.g., C–H⋯O interactions in ) and torsional angles.
  • Molecular docking : Predict binding affinities to biological targets (e.g., anthraquinone-binding proteins in ).
  • Crystal structure prediction (CSP) : Use software like Mercury to analyze packing motifs and symmetry operations .

Q. How do steric and electronic effects influence the reactivity of the 4-nitrophenyl group in cross-coupling reactions?

  • Methodological Answer :

  • Steric hindrance : The nitro group at the para position reduces nucleophilicity, favoring electrophilic substitution at meta positions.
  • Electronic effects : The electron-withdrawing nitro group stabilizes intermediates in SNAr reactions.
  • Case study : In , nitro-substituted phenylacetamides require elevated temperatures (reflux in acetic acid) for maleimide coupling due to reduced reactivity .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.